

## Relebactam's Stand Against Carbapenem-Resistant Pseudomonas aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Relebactam sodium |           |
| Cat. No.:            | B3322652          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Relebactam's efficacy against carbapenem-resistant Pseudomonas aeruginosa, supported by experimental data and methodologies.

The emergence of carbapenem-resistant Pseudomonas aeruginosa (CRPA) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. Relebactam, a diazabicyclooctane β-lactamase inhibitor, in combination with imipenem/cilastatin, has emerged as a promising agent to address this challenge. This guide provides a comprehensive comparison of the efficacy of imipenem/relebactam against CRPA with that of alternative treatments, supported by in vitro and clinical data.

# Mechanism of Action: Restoring Carbapenem Activity

Carbapenem resistance in P. aeruginosa is often mediated by the production of  $\beta$ -lactamase enzymes, such as AmpC cephalosporinases, which hydrolyze and inactivate carbapenem antibiotics like imipenem. Relebactam directly counters this by inhibiting Ambler Class A and Class C  $\beta$ -lactamases.[1] By binding to these enzymes, relebactam protects imipenem from degradation, thereby restoring its antibacterial activity against resistant strains.[2][3] This mechanism is particularly effective against resistance driven by AmpC overexpression, a common mechanism in P. aeruginosa.[2]





Click to download full resolution via product page

Mechanism of Imipenem/Relebactam action.

## In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of imipenem/relebactam and comparator agents against CRPA is summarized below. Minimum Inhibitory Concentration (MIC) values are a key indicator of an antibiotic's potency.



| Antibiotic Agent       | MIC Range (μg/mL) against<br>CRPA | Susceptibility Rate (%) against CRPA  |
|------------------------|-----------------------------------|---------------------------------------|
| Imipenem/Relebactam    | 0.5 - >64                         | 63% - 91.7%[1][3]                     |
| Ceftolozane/Tazobactam | 1 - >256                          | 77% - 83.1%[4]                        |
| Ceftazidime/Avibactam  | 0.25 - >256                       | ~79.2%[1]                             |
| Colistin               | 0.25 - >16                        | Variable, often used as a last resort |

#### Key Findings from In Vitro Studies:

- The addition of relebactam to imipenem significantly lowers the MICs for many imipenemresistant strains of P. aeruginosa.[5]
- In a global surveillance study (SMART 2018-2020), relebactam restored imipenem susceptibility in 64.1% of imipenem-non-susceptible P. aeruginosa isolates.[2]
- Against a collection of CRPA isolates, imipenem/relebactam demonstrated a susceptibility rate of 91.7%.[1]
- While ceftolozane/tazobactam and ceftazidime/avibactam also show good in vitro activity, imipenem/relebactam can be effective against some isolates resistant to these agents and vice-versa, highlighting the importance of susceptibility testing.[6][7]

## **Clinical Efficacy: Insights from Clinical Trials**

Clinical trial data provides crucial evidence for the real-world efficacy of imipenem/relebactam. The RESTORE-IMI 1 and RESTORE-IMI 2 trials are pivotal in this regard.



| Trial         | Comparator                        | Patient Population                                                                      | Key Clinical<br>Outcomes for<br>Imipenem/Relebact<br>am                                            |
|---------------|-----------------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| RESTORE-IMI 1 | Colistin +<br>Imipenem/Cilastatin | Patients with imipenem-nonsusceptible bacterial infections, including CRPA              | Favorable overall response: 71%; 28-day all-cause mortality: 9.5%[8]                               |
| RESTORE-IMI 2 | Piperacillin/Tazobacta<br>m       | Patients with hospital-<br>acquired or ventilator-<br>associated bacterial<br>pneumonia | Non-inferior to piperacillin/tazobacta m; Favorable clinical response at early follow-up: 61.0%[9] |

#### Key Clinical Insights:

- In the RESTORE-IMI 1 trial, imipenem/relebactam demonstrated comparable efficacy to a colistin-based regimen for infections caused by imipenem-nonsusceptible pathogens, with a notable finding of lower rates of nephrotoxicity.[8]
- The RESTORE-IMI 2 trial established the non-inferiority of imipenem/relebactam to piperacillin/tazobactam for treating hospital-acquired and ventilator-associated bacterial pneumonia, a common manifestation of severe P. aeruginosa infections.[9]
- Observational studies have reported clinical success rates for imipenem/relebactam in treating difficult-to-treat P. aeruginosa infections ranging from 70% to over 85%.

It is important to note that direct head-to-head, randomized controlled clinical trials comparing imipenem/relebactam with other newer agents like ceftolozane/tazobactam or ceftazidime/avibactam specifically in a CRPA population are limited. Therefore, treatment decisions should be guided by in vitro susceptibility testing and patient-specific factors.

## **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of relebactam.

# Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

## Preparation Prepare standardized Prepare serial two-fold dilutions of antibiotics bacterial inoculum (0.5 McFarland) in microtiter plate Inoculation & Incubation Inoculate each well with bacterial suspension Incubate at 35-37°C for 16-20 hours Analysis | Visually inspect for bacterial growth (turbidity) MIC is the lowest concentration with no visible growth

**Broth Microdilution Workflow** 



Click to download full resolution via product page

#### Workflow for MIC determination.

#### **Protocol Summary:**

- Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well of the microtiter plate.
- Antibiotic Dilution: The antimicrobial agents are serially diluted (typically two-fold) in cationadjusted Mueller-Hinton broth in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- Incubation: The plate is incubated at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

## **Time-Kill Assay**

This dynamic assay provides information on the rate of bacterial killing by an antimicrobial agent over time.

#### **Protocol Summary:**

- Preparation: A standardized bacterial suspension is prepared in a suitable broth.
- Exposure: The antimicrobial agent is added to the bacterial suspension at a specific concentration (e.g., 4x MIC). A growth control with no antibiotic is also included.
- Sampling: Aliquots are removed from the test and control cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).



- Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating to count CFUs.
- Analysis: The change in log10 CFU/mL over time is plotted to create a time-kill curve.
   Synergy between two drugs can also be assessed with this method.[4]

## In Vivo Murine Thigh Infection Model

This animal model is used to evaluate the in vivo efficacy of antimicrobial agents.

#### **Protocol Summary:**

- Immunosuppression: Mice are rendered neutropenic by treatment with cyclophosphamide to mimic an immunocompromised state.
- Infection: A standardized inoculum of a CRPA strain is injected into the thigh muscle of the mice.[6]
- Treatment: At a specified time post-infection, treatment with the antimicrobial agent(s) is initiated. Different dosing regimens can be tested.
- Assessment: At various time points, mice are euthanized, and the thigh muscles are homogenized. The bacterial burden (CFU/thigh) is determined by quantitative culture.
- Outcome: The reduction in bacterial load in the treated groups compared to the control group indicates the in vivo efficacy of the drug.

## **Logical Comparison of Treatment Outcomes**

The decision to use imipenem/relebactam or an alternative agent for CRPA infections is multifactorial, involving consideration of in vitro susceptibility, the specific resistance mechanisms of the isolate, and the clinical context.





Click to download full resolution via product page

Decision-making for CRPA treatment.

## Conclusion

Imipenem/relebactam represents a significant advancement in the therapeutic armamentarium against CRPA. Its ability to overcome resistance mediated by key  $\beta$ -lactamases translates to potent in vitro activity and favorable clinical outcomes. While direct comparative clinical trial data with other novel agents for CRPA are still emerging, the available evidence supports its role as a valuable treatment option. The choice of therapy for CRPA infections should be individualized based on comprehensive susceptibility testing, local resistance patterns, and patient-specific clinical factors. Continued surveillance and research are essential to optimize the use of imipenem/relebactam and other new agents in the fight against multidrug-resistant pathogens.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jag.journalagent.com [jag.journalagent.com]
- 3. mdpi.com [mdpi.com]
- 4. Ceftolozane/Tazobactam and Imipenem/Relebactam Cross-Susceptibility Among Clinical Isolates of Pseudomonas aeruginosa From Patients With Respiratory Tract Infections in ICU and Non-ICU Wards-SMART United States 2017-2019 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Perspectives on Antimicrobial Agents: Imipenem-Relebactam PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Activity of imipenem-relebactam and ceftolozane-tazobactam against carbapenem-resistant Pseudomonas aeruginosa and KPC-producing Enterobacterales PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of ceftolozane/tazobactam and imipenem/relebactam against clinical isolates of Enterobacterales and Pseudomonas aeruginosa collected in central and northern Europe (Belgium, Norway, Sweden, Switzerland)-SMART 2017-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Relebactam's Stand Against Carbapenem-Resistant Pseudomonas aeruginosa: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322652#validation-of-relebactam-sefficacy-against-carbapenem-resistant-pseudomonas-aeruginosa]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com